2-Diazo-4,6-dinitrophenol

Description

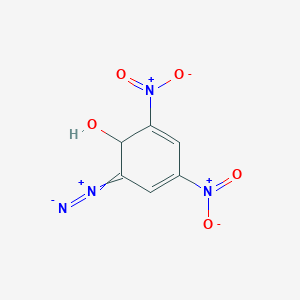

Structure

3D Structure

Properties

Molecular Formula |

C6H4N4O5 |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-ol |

InChI |

InChI=1S/C6H4N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2,6,11H |

InChI Key |

JEWJSSVZWIFYKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(C1=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

2-diazo-4,6-dinitrophenol DDNP cpd |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Diazo 4,6 Dinitrophenol

Classical Preparative Routes

The foundational methods for synthesizing 2-Diazo-4,6-dinitrophenol have established the basis for its production for over a century.

Griess's Seminal Synthesis via Diazotization of 2-Amino-4,6-dinitrophenol (B181620) (Picramic Acid)

The first synthesis of this compound is credited to Peter Griess in 1858. researchgate.netsciepub.com This pioneering work involved the diazotization of 2-Amino-4,6-dinitrophenol, also known as picramic acid. researchgate.netsciencemadness.org The reaction was initially carried out by treating an alcoholic solution of picramic acid with nitrous oxides. researchgate.net A later modification of this protocol involved the use of sodium nitrite (B80452) and hydrochloric acid. smolecule.com Griess's discovery was monumental as it represented the first-ever synthesis of a diazo compound. researchgate.netsciepub.com The resulting product, this compound, precipitated as brassy yellow crystals. sciepub.com While Griess noted its explosive nature, the compound's primary application as an explosive was not realized until decades later. researchgate.net

The conventional industrial synthesis of DDNP still relies on the diazotization of picramic acid salts. This process typically involves the reaction of a picramate, such as sodium picramate, with a nitrite salt like sodium nitrite in an acidic medium, commonly hydrochloric acid.

Mechanistic Elucidation of the Diazotization Reaction

The diazotization of 2-Amino-4,6-dinitrophenol proceeds through a well-understood reaction mechanism. The process begins with the in situ formation of nitrous acid from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid. smolecule.com The nitrous acid is then protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO+). smolecule.com

Synthesis of 4-Diazo-2,6-dinitrophenol Isomers

The structural isomer of DDNP, 4-Diazo-2,6-dinitrophenol (iso-DDNP or p-DDNP), has also been synthesized and studied. sciencemadness.orgresearchgate.net One synthetic route to this isomer starts from the readily available p-aminophenol. uni-muenchen.de This starting material is first converted to 4-acetamino-2,6-dinitrophenol. uni-muenchen.de The N-acetyl group is then hydrolyzed using an acid catalyst to yield 4-amino-2,6-dinitrophenol (B106971) (isopicramic acid). sciencemadness.orgsciencemadness.org Finally, diazotization of isopicramic acid using sodium nitrite and a mineral acid affords 4-Diazo-2,6-dinitrophenol. sciencemadness.orgsciencemadness.org

Another reported method for synthesizing 4-Diazo-2,6-dinitrophenol involves a one-pot reaction starting from 4-chloro-3,5-dinitroaniline. researchgate.netwiley.com Studies comparing the properties of DDNP and its para-isomer suggest that the increased molecular symmetry in 4-Diazo-2,6-dinitrophenol may lead to more favorable energetic properties. researchgate.netuni-muenchen.de

Advanced Synthesis Techniques for Controlled Morphology and Yield Enhancement

Modern synthetic efforts have focused on improving the physical properties and production efficiency of this compound.

Role of Crystal Control Agents (e.g., 4-Methylphenol) in Particle Engineering

The morphology of this compound crystals significantly impacts its handling and performance characteristics. To control crystal growth and shape, additives are employed during the synthesis. One such effective crystal control agent is 4-methylphenol (p-cresol). sciencemadness.orggoogle.com The use of 4-methylphenol as an additive during the diazotization process facilitates the formation of spherical DDNP particles. researchgate.netnih.gov This method has been successfully implemented on a factory scale. researchgate.net

The introduction of a crystal control ingredient like 4-methylphenol helps in obtaining DDNP with desirable properties such as good flowability and a higher bulk density. sciencemadness.org The controlled crystallization process can lead to a more uniform particle size distribution.

Development of Spherical this compound Manufacturing Processes

The development of manufacturing processes for spherical this compound represents a significant advancement in its production. By incorporating 4-methylphenol as a crystal control agent, a modified method has been established that allows for the large-scale preparation of spherical DDNP. sciencemadness.orgnih.gov This process has been shown to increase the product yield by 5-10% compared to traditional methods. researchgate.netnih.gov

Optimization Strategies for Process Yield and Environmental Efficiency

The traditional synthesis of this compound (DDNP) generates a significant amount of wastewater, estimated at 200-300 kg per kilogram of product. sciencemadness.org This has prompted research into optimizing the process to enhance both yield and environmental sustainability. A notable advancement involves a modified method for producing spherical DDNP, which has been implemented on a factory scale. sciencemadness.orgnih.gov This improved process utilizes 4-methylphenol as a crystal control ingredient, resulting in a 5-10% increase in product yield. sciencemadness.orgnih.gov

A key feature of this optimized method is the circulation and reuse of wastewater. sciencemadness.orgnih.gov By implementing this strategy, the total wastewater generated per kilogram of DDNP is drastically reduced to approximately 30-50 kg. sciencemadness.org This represents a significant improvement in environmental efficiency compared to the traditional method. sciencemadness.org The modified process yields spherical DDNP with a controlled bulk density of 0.65–0.95 g/cm³ and a high purity of over 98.52%. sciencemadness.orgnih.gov

Further efforts to mitigate the environmental impact of DDNP production focus on wastewater treatment. A combined process utilizing Fe/Cu/air and Fenton treatment has been studied to degrade toxic and refractory pollutants in DDNP industry wastewater. rsc.org This method has shown high efficiency in removing chemical oxygen demand (COD), color, and DDNP itself, significantly improving the biodegradability of the effluent. rsc.org

| Parameter | Traditional Method | Modified Method |

| Yield | ~60% (based on picric acid) sciencemadness.org | 65-70% sciencemadness.org |

| Wastewater Generated | 200–300 kg per kg of DDNP sciencemadness.org | 30–50 kg per kg of DDNP sciencemadness.org |

| Bulk Density | 0.45–0.60 g/cm³ sciencemadness.org | 0.65–0.95 g/cm³ sciencemadness.orgnih.gov |

| Purity | Not specified | >98.52% sciencemadness.orgnih.gov |

| Crystal Modifier | Not applicable | 4-methylphenol sciencemadness.orgnih.gov |

Derivatization Strategies and Precursor Chemistry

The primary precursor for the synthesis of this compound is 2-amino-4,6-dinitrophenol, commonly known as picramic acid. researchgate.netwikipedia.org The synthesis of picramic acid is typically achieved through the controlled reaction of picric acid with a reducing agent. mdpi.com A common laboratory and industrial method involves the reaction of picric acid with sodium sulfide (B99878) in an aqueous solution to yield sodium picramate, which is the sodium salt of picramic acid. mdpi.com The free picramic acid can then be liberated by treatment with an acid, such as acetic acid. wikipedia.org Another method described involves neutralizing an alcoholic solution of picric acid with ammonium (B1175870) hydroxide, followed by treatment with hydrogen sulfide. wikipedia.org

The synthesis of substituted 2-amino-4,6-dinitrophenol intermediates allows for the exploration of novel energetic materials with tailored properties. While direct substitution on the 2-amino-4,6-dinitrophenol ring is complex, the synthesis of analogous substituted aminophenols provides insight into relevant chemical transformations. For instance, the synthesis of 2-amino-4-acylaminophenyl ethers can be achieved by the acylation of 2,4-diaminophenyl ethers. google.com This process can be conducted as a one-pot reaction starting from 2,4-dinitrochlorobenzene, which is first converted to the corresponding ether, then reduced to the diamine, and finally selectively acylated. google.com

The synthesis of various substituted 2-aminopyrimidines has also been explored, which, while not direct precursors to DDNP, demonstrates synthetic routes to complex amino-aromatic compounds. rasayanjournal.co.innih.gov These syntheses often involve the condensation of a substituted precursor with guanidine (B92328) or its derivatives. rasayanjournal.co.innih.gov

| Precursor | Reagents | Product |

| Picric Acid mdpi.com | Sodium Sulfide | Sodium Picramate |

| Picric Acid wikipedia.org | Ammonium Hydroxide, Hydrogen Sulfide | Ammonium salt of Picramic Acid |

| 2,4-Dinitrochlorobenzene google.com | Methanol, Sodium Hydroxide; followed by reduction and acylation | 2-Amino-4-acylaminoanisole |

The derivatization of this compound is a key area of research aimed at developing superior propellants with enhanced performance characteristics. researchgate.netnih.gov Theoretical studies, employing density functional theory (DFT), have been conducted to investigate the properties of various DDNP derivatives. researchgate.netnih.gov These studies focus on understanding the effects of different substituent groups on the stability, sensitivity, and energetic performance of the resulting compounds. nih.gov

A range of derivatives have been modeled by introducing various functional groups to the DDNP structure, including –NO₂, –NH₂, –CN, –NC, –ONO₂, and –NF₂. researchgate.netnih.gov The introduction of these substituents can significantly alter the electronic structure and, consequently, the properties of the molecule. For example, electron-withdrawing groups can affect the bond dissociation energies, which is a factor in determining the sensitivity of the energetic material. nih.gov

The primary goals of this research are to identify derivatives with improved detonation properties, such as higher detonation velocities and pressures, as well as enhanced specific impulse, a measure of the efficiency of a rocket propellant. nih.gov Theoretical calculations have shown that most of the studied DDNP derivatives, with the exception of the amino (-NH₂) derivative, exhibit higher relative specific impulses than DDNP itself, indicating their potential as advanced propellants. nih.gov Furthermore, many of these derivatives are predicted to have higher impact sensitivities than DDNP, a desirable characteristic for use in solid propellants for micro-rockets. nih.gov

| Substituent Group | Predicted Impact on Properties |

| -NO₂ nih.gov | Increased impact sensitivity, higher relative specific impulse compared to DDNP. |

| -NH₂ nih.gov | Lower relative specific impulse compared to DDNP. |

| -CN nih.gov | Increased impact sensitivity, higher relative specific impulse compared to DDNP. |

| -NC nih.gov | Increased impact sensitivity, higher relative specific impulse compared to DDNP. |

| -ONO₂ nih.gov | Increased impact sensitivity, higher relative specific impulse compared to DDNP. |

| -NF₂ nih.gov | Increased impact sensitivity, higher relative specific impulse compared to DDNP. |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Diazo 4,6 Dinitrophenol

Spectroscopic and Chromatographic Analytical Techniques

A suite of spectroscopic and chromatographic techniques has been employed to further characterize the structure, purity, and degradation of DDNP.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of DDNP confirms its structural features. nih.gov Key vibrational frequencies in the IR spectrum correspond to the characteristic functional groups within the DDNP molecule. These include the diazo group (N₂), the nitro groups (NO₂), and the phenolic group (C-O). For instance, characteristic absorption bands for the nitro groups are observed. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for 2-Diazo-4,6-dinitrophenol

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1509 | Asymmetric NO₂ stretching | rsc.org |

| 1369 | Symmetric NO₂ stretching | rsc.org |

| 1322 | Symmetric NO₂ stretching | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, confirming the molecular structure of DDNP. ¹H, ¹³C, and ¹⁵N NMR have all been used to characterize DDNP and its isomers. sciencemadness.orgresearchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum of DDNP shows distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule, including those in the aromatic ring and those bonded to the diazo and nitro groups. sciencemadness.orgresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing the nitrogen-rich functional groups in DDNP. It provides distinct signals for the nitrogen atoms in the diazo and nitro groups, offering direct insight into their electronic structure. sciencemadness.org

Table 3: NMR Spectroscopic Data for 4-Diazo-2,6-dinitrophenol (an isomer of DDNP)

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ¹H | 9.28 (s, 1H, C-H), 11.37 (br. s, 1H, O-H) | sciencemadness.org |

| ¹³C | 90.9 (C-N₂), 123.8 (C-NO₂), 132.3 (C-NO₂), 133.7 (C-H), 154.1 (C-OH), 164.6 (C-O) | sciencemadness.org |

| ¹⁵N | -13.7 (s, 1N, NO₂), -15.6 (d, 1N, NO₂), -33.2 (s, 1N, N₂), -134.9 (d, 1N, N₂) | sciencemadness.org |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of DDNP and for studying its degradation products. nih.gov A fast and reliable HPLC method with UV detection has been developed for the simultaneous determination of DDNP, its precursor picramic acid, and its degradation products. rsc.org This method is suitable for the rapid analysis of DDNP in various samples. rsc.org

Forced degradation studies have shown that DDNP is stable under acidic and basic conditions but decomposes under thermal, oxidative, and photolytic stress, resulting in the formation of three primary degradation products. rsc.org These degradation products can be effectively separated from the parent compound using a C18 fused-core particle column and subsequently characterized by techniques such as UHPLC-ESI-MS/MS. rsc.org The optimal mobile phase for this separation consists of an isocratic elution of acetonitrile (B52724) and 0.085% orthophosphoric acid (30:70 v/v). rsc.org

Table 4: HPLC Method Parameters for DDNP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis® Express C18 fused core particle column | rsc.org |

| Mobile Phase | Acetonitrile–orthophosphoric acid 0.085% (30:70 v/v) | rsc.org |

| Flow Rate | 0.8 mL min⁻¹ | rsc.org |

| Temperature | 50 °C | rsc.org |

| Detection | UV | rsc.org |

Scanning Electron Microscopy (SEM) for Particle Morphology Evaluation

The morphology of this compound (DDNP) particles has been investigated using Scanning Electron Microscopy (SEM). These studies reveal significant differences in particle shape and size depending on the synthesis method.

A modified preparation method, which utilizes 4-methylphenol as a crystal control ingredient, has been shown to produce spherical DDNP with smooth surfaces and good flowability. sciencemadness.orgresearchgate.net In contrast, traditional synthesis methods tend to yield DDNP with a less uniform, non-spherical morphology. sciencemadness.org

The particle size of DDNP is also influenced by the synthesis route. The modified method can produce spherical particles with an average diameter of 350 micrometers (µm). sciencemadness.orgnih.gov This is a notable increase compared to the 150 µm average particle size observed for DDNP prepared by traditional methods. sciencemadness.org The enhanced particle size and spherical nature contribute to a higher bulk density, ranging from 0.65 to 0.95 g/cm³. researchgate.netnih.gov

SEM analysis has confirmed that the spherical DDNP produced by the modified method possesses a contact texture with few defects. sciencemadness.org This improved morphology is associated with better compression resistance, allowing the material to be pressed at over 40 MPa without the occurrence of "dead pressing," a phenomenon where the material fails to detonate properly. sciencemadness.orgresearchgate.net

Table 1: Comparison of DDNP Particle Morphology by Synthesis Method

| Property | Modified Method | Traditional Method |

| Particle Shape | Spherical, smooth surfaces | Non-spherical, less uniform |

| Average Particle Size (d₅₀) | 350 µm | 150 µm |

| Bulk Density | 0.65–0.95 g/cm³ | Not specified |

| Surface Characteristics | Smooth, contact texture, few defects | Not specified |

Vibrational Spectroscopy and Theoretical Spectra Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, coupled with theoretical calculations, provides detailed insights into the molecular structure of this compound.

The IR spectrum of DDNP exhibits several characteristic absorption bands that confirm its structural features. sciencemadness.orgresearchgate.net A strong absorption is observed around 2200 cm⁻¹, which is characteristic of the diazo group (N≡N) stretching vibration. sciencemadness.org Two intense absorptions, typically found at 1558 cm⁻¹ and 1419 cm⁻¹, are assigned to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, respectively. sciencemadness.org

Theoretical studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311+G**, have been used to calculate the vibrational spectra of DDNP and assign the observed experimental bands. aip.orgustc.edu.cn These calculations have identified four main characteristic regions in the IR spectrum of the compound. researchgate.netaip.org Furthermore, theoretical analyses suggest the presence of intramolecular hydrogen bonding in the cyclic form of this compound. aip.orgustc.edu.cn

The interpretation of the vibrational spectra of dinitrophenol derivatives can be complex due to the overlap of certain vibrational modes. asianpubs.org For instance, aromatic ring carbon vibrations can overlap with the NO₂ stretching vibrations, necessitating careful assignment of these bands. asianpubs.org In related dinitrophenol compounds, the out-of-plane and in-plane carbon bending vibrations have been assigned to bands in the regions of 550-410 cm⁻¹ and around 611 cm⁻¹, respectively. asianpubs.org

Table 2: Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |

| Diazo Group (N≡N) Stretch | ~2200 | Not specified | sciencemadness.org |

| Asymmetric NO₂ Stretch | 1558 | Not specified | sciencemadness.org |

| Symmetric NO₂ Stretch | 1419 | Not specified | sciencemadness.org |

Note: Theoretical frequencies can vary based on the computational method and basis set used.

Theoretical and Computational Chemistry Investigations of 2 Diazo 4,6 Dinitrophenol

Quantum Mechanical Studies of Electronic Structure and Chemical Bonding

Quantum mechanical calculations have been extensively used to elucidate the electronic structure and bonding characteristics of DDNP. These methods offer a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying DDNP and its derivatives. nih.govresearchgate.net It provides a good balance between computational cost and accuracy for investigating the electronic properties of such complex molecules.

Molecular Orbital (MO) and Natural Bond Orbital (NBO) analyses, performed at the DFT level, are instrumental in understanding the structure and bonding of DDNP. researchgate.netresearchgate.net NBO analysis, in particular, helps in quantifying the delocalization of electron density and identifying the most relevant Lewis structures. sciencemadness.org These analyses have revealed that the upper valence bands of DDNP are primarily composed of carbon atoms, while the lower conduction bands consist mainly of carbon and diazo nitrogen atoms. worldscientific.comresearchgate.net The bond populations of the C–N bonds (both C-Nitro and C-Diazo) are significantly smaller than those of other bonds within the molecule, suggesting that the detonation process may be initiated by the cleavage of these C–N bonds. worldscientific.comresearchgate.net

| Analysis Type | Key Finding | Implication |

|---|---|---|

| Molecular Orbital (MO) | Upper valence bands are mainly composed of carbon atoms. Lower conduction bands consist of carbon and diazo nitrogen atoms. worldscientific.comresearchgate.net | Provides insight into the electronic transitions and reactivity of the molecule. |

| Natural Bond Orbital (NBO) | C–N (nitro and diazo) bonds have significantly lower bond populations compared to other bonds. worldscientific.comresearchgate.networldscientific.com | Suggests the C–N bonds are the weakest and likely points of initial decomposition. worldscientific.comresearchgate.net |

Qualitative Valence Bond (VB) theory has been employed to generate more descriptive resonance structures for DDNP. researchgate.netsciencemadness.org An "increased-valence" structure, derived from VB theory, has been shown to be in better agreement with both computed and experimentally observed geometries than the representations derived from NBO analysis alone. researchgate.netsciencemadness.org This approach provides a more intuitive understanding of the electron distribution and bonding in this complex molecule. The debate over whether DDNP is better represented by a diazo structure or a quinonoid resonance structure has been a key point of investigation. sciencemadness.org

The choice of the DFT functional and basis set is critical for obtaining accurate molecular geometries. Hybrid-DFT methods, such as B3LYP and UMPW1PW91, have been successfully applied to optimize the geometry of DDNP. nih.govsciencemadness.org The B3LYP functional combined with the 6-311++G** basis set has been used to study DDNP and its derivatives. nih.gov Similarly, the UMPW1PW91 functional with a 6-31G(d,p) basis set has also been utilized for geometry optimization and frequency calculations. sciencemadness.org These studies have shown good agreement between the computed hybrid-DFT structures and those determined by single-crystal X-ray diffraction. sciencemadness.org For more reliable energy values, single-point calculations with larger basis sets like cc-pVTZ are sometimes performed on the optimized geometries. sciencemadness.org

| Hybrid-DFT Functional | Basis Set | Reference |

|---|---|---|

| B3LYP | 6-311++G | nih.gov |

| UMPW1PW91 | 6-31G(d,p) | sciencemadness.org |

| B3LYP | 6-311+G | aip.org |

Hartree-Fock (HF) Level Calculations and Wave-Function Stability Analysis

In addition to DFT methods, Hartree-Fock (HF) calculations have been performed on DDNP. sciencemadness.org An important aspect of these calculations is the verification of the wave-function stability. This is done to ensure that the obtained solution corresponds to a true energy minimum and is stable with respect to perturbations, such as relaxing the constraints of restricted Hartree-Fock to unrestricted Hartree-Fock (RHF → UHF) and allowing for singlet to triplet instabilities. sciencemadness.org These stability checks are crucial for obtaining reliable results from the calculations. sciencemadness.org

Tautomerism, Isomerization, and Conformational Analysis

Identification and Relative Stability of Gaseous Tautomers

In the gaseous phase, 2-Diazo-4,6-dinitrophenol can exist as two stable tautomers. Theoretical studies using density functional theory have identified these as a quinoid structure with an open diazo group (Tautomer I) and a cyclic isomer featuring a diazo ring, also known as the azoxy form (Tautomer II). acs.orgworldscientific.com

Calculations at the B3LYP/6-311+G** level show that the open-chain quinoid form (Tautomer I), which has a linear C-N≡N arrangement, is more stable than its cyclic counterpart (Tautomer II). acs.org The total energy of the quinoid tautomer is lower by 0.18 eV. acs.org This finding is further supported by higher-level single-point energy calculations (MP2/6-311+G//B3LYP/6-311+G ), which indicate a similar energy difference of 0.17 eV in favor of the open structure. acs.org Despite possessing two fused rings with potential for π conjugation, the cyclic structure is less stable than the quinoid form, which has only one conjugated ring. acs.org The structure of the more stable gaseous tautomer (Tautomer I) is in good agreement with the molecular structure observed in the bulk crystal state. acs.orgworldscientific.comsciencemadness.org

| Tautomer | Description | Relative Stability (Total Energy Difference) | Computational Method |

| Tautomer I | Open-chain quinoid form | More stable | 0.18 eV acs.org |

| Tautomer II | Cyclic azoxy form (diazo ring) | Less stable | 0.17 eV acs.org |

Computational Investigation of Tautomeric Equilibrium and Solvent Effects

The equilibrium between the DDNP tautomers is significantly influenced by the surrounding medium, a phenomenon extensively studied using computational models. researchgate.netresearchgate.net The self-consistent reaction field theory (SCRF) based on the conductor polarized continuum model (CPCM) has been employed to investigate these solvent effects. researchgate.netresearchgate.net

In the gas phase, the cyclic azoxy form (referred to as Tautomer I in the solvent study) is the preferred structure. researchgate.netresearchgate.net However, the equilibrium shifts based on the polarity of the solvent. In nonpolar solvents, the quinoid form (Tautomer II in the solvent study) and the cyclic form exist in comparable amounts. researchgate.netresearchgate.net As the polarity of the solvent increases, the equilibrium shifts in favor of the more polar quinoid tautomer. researchgate.netresearchgate.net These computational findings demonstrate that solvent effects on molecular properties such as geometries, dipole moments, frontier orbital energies (HOMO/LUMO), and total energies are evident and play a crucial role in determining the dominant tautomeric form in solution. researchgate.netresearchgate.net

Energetics of Cyclic Azoxy Form and Quinoid Form Interconversion

The interconversion between the cyclic azoxy tautomer and the open-chain quinoid form involves surmounting an energy barrier corresponding to a transition state. researchgate.netresearchgate.net While the quinoid form is established as the more stable structure in the bulk state and the cyclic form can be favored under certain conditions (e.g., gas phase), the transition between them is a key dynamic process. acs.orgresearchgate.netresearchgate.net

Computational studies have located the transition state connecting the two tautomers, allowing for the characterization of the tautomerization energies. researchgate.netresearchgate.net Under hydrostatic pressure, the crystal can be forced to transform from the quinoid form to the cyclic azoxy form, indicating that external physical forces can overcome the energetic barrier of interconversion. acs.org Specifically, below 10 GPa, the DDNP molecule exists in the quinoid form, while between 10 and 58 GPa, it adopts the cyclic azoxy form. acs.org

Solid-State Computational Modeling

Periodic DFT Calculations for Crystal Properties

Periodic density functional theory calculations are a powerful tool for modeling the solid state of materials like DDNP, providing accurate descriptions of crystal properties. acs.orgworldscientific.com These methods account for the periodic nature of the crystal lattice. For DDNP, the calculated crystal structure, optimized using the local density approximation (LDA), shows good agreement with experimental X-ray diffraction data. acs.orgsciencemadness.org

A key property derived from these calculations is the lattice energy, which represents the strength of the intermolecular interactions within the crystal. For DDNP, the calculated lattice energy is -89.01 kJ/mol. acs.orgworldscientific.com This value is reduced to -83.29 kJ/mol after applying a 50% correction for the basis set superposition error (BSSE), indicating relatively weak intermolecular forces. acs.orgworldscientific.com Furthermore, studies have shown that DFT methods incorporating dispersion corrections (DFT-D) can predict the crystallographic lattice parameters of energetic materials with high accuracy, often within 2% of experimental values. acs.org

| Property | Calculated Value | Notes |

| Lattice Energy | -89.01 kJ/mol | Uncorrected acs.orgworldscientific.com |

| Corrected Lattice Energy | -83.29 kJ/mol | 50% BSSE Correction acs.orgworldscientific.com |

Anisotropic Behavior and Structural Transformations Under Pressure

Computational modeling shows that the DDNP crystal exhibits anisotropic behavior under pressure, meaning it compresses differently along different crystallographic axes. acs.org This anisotropy is observed in the pressure range of 0–58 GPa. acs.org

More dramatically, hydrostatic compression induces distinct structural transformations at specific pressures. acs.org These are not gradual changes but abrupt shifts in the molecular and crystal structure. Key transformations have been identified at approximately 10 GPa, 59 GPa, and 66 GPa. acs.org These transformations are significant as they involve the interconversion between the tautomeric forms within the solid state.

Below 10 GPa: The DDNP molecules exist in the open-chain quinoid form. acs.org

10 GPa to 58 GPa: The molecules convert to the cyclic azoxy form. acs.org

These pressure-induced transformations highlight the dynamic nature of the DDNP crystal and the influence of mechanical stress on its fundamental molecular structure. acs.org

Lattice Energy Computations and Frontier Band Analysis

Computational studies employing density functional theory (DFT) have been instrumental in characterizing the solid-state properties of this compound (DDNP). The lattice energy, which represents the energy released upon the formation of the crystalline solid from its gaseous ions, is a key parameter in assessing the stability of the crystal structure. For DDNP, the lattice energy has been calculated to be -89.01 kJ/mol. worldscientific.comresearchgate.net This value is adjusted to -83.29 kJ/mol when a 50% correction for the basis set superposition error is applied. worldscientific.comresearchgate.net

Table 1: Computed Lattice Energy of this compound

| Parameter | Value (kJ/mol) | Note |

| Lattice Energy | -89.01 | Uncorrected |

| Lattice Energy | -83.29 | 50% Basis Set Superposition Error (BSSE) Correction |

Frontier band analysis provides insight into the electronic properties and potential initiation mechanisms of detonation. In the bulk state of DDNP, the frontier bands are observed to be quite flat. worldscientific.comresearchgate.net Analysis of the density of states reveals that the upper valence bands are primarily composed of contributions from the carbon atoms of the benzene (B151609) ring. worldscientific.comresearchgate.net Conversely, the lower conduction bands are mainly formed by the carbon and diazo nitrogen atoms. worldscientific.comresearchgate.net The calculated band gap is a crucial indicator of sensitivity; a smaller band gap generally corresponds to higher sensitivity, as less energy is required to excite electrons from the valence band to the conduction band. acs.org

Molecular Reactivity and Energetic Attributes from Computational Data

The thermal stability and initiation mechanism of energetic materials like DDNP are closely linked to the strengths of their chemical bonds. Bond Dissociation Enthalpy (BDE) is a critical computational metric used to identify the weakest bond in a molecule, often referred to as the "trigger bond," which is the most likely site for initial decomposition upon heating. nih.govresearchgate.netscience.gov

Computational studies, typically at the B3LYP/6-311++G level of density functional theory, have been conducted to investigate the pyrolysis mechanism of DDNP. nih.govresearchgate.net These analyses consistently identify the C–NO₂ bond as the trigger bond in the thermolysis process of the parent DDNP molecule. nih.gov Further analysis of bond populations supports this finding, indicating that the C–N bonds, including both the C–Nitro and C–Diazo linkages, are significantly weaker than other bonds within the structure. worldscientific.comresearchgate.net The breakdown of these C–N bonds is therefore predicted to be the initiating step in the detonation of DDNP. worldscientific.comresearchgate.net

The molecular surface electrostatic potential (MESP) is a valuable tool for analyzing the charge distribution and predicting the reactivity and sensitivity of energetic molecules. nih.govresearchgate.net The MESP map illustrates the regions of positive and negative electrostatic potential on the molecular surface, which are related to nucleophilic and electrophilic attack sites, respectively. pnas.orgpnas.org

To explore possibilities for creating superior propellants or modifying energetic properties, theoretical studies have been performed on various derivatives of DDNP. nih.gov These studies involve computationally substituting hydrogen atoms on the aromatic ring with different functional groups and evaluating the resulting changes in energetic parameters. nih.govcambridge.org

A systematic study using DFT investigated the effects of substituting DDNP with –NO₂, –NH₂, –CN, –NC, –ONO₂, and –NF₂ groups. nih.gov The findings revealed significant impacts on sensitivity and detonation performance:

Bond Dissociation Enthalpy (BDE): The C–NO₂ bond was identified as the trigger bond for most derivatives, except for those containing –ONO₂ and –NF₂. nih.gov

Electrostatic Potential: The introduction of electron-withdrawing substituents was found to increase the anomalous charge imbalance on the molecular surface, which can alter the strength of the trigger bond. nih.gov

Detonation Properties: The theoretical densities (ρ), heats of formation (HOF), detonation velocities (D), and detonation pressures (P) were calculated for each derivative. The study found that certain derivatives exhibited superior detonation properties compared to the parent DDNP molecule. nih.gov

Specific Impulse (Isp): The relative specific impulses for all studied derivatives, except for the –NH₂ derivative, were calculated to be higher than that of DDNP, indicating their potential as more efficient propellants. nih.gov

Table 2: Computed Energetic Properties of this compound and Its Derivatives

| Compound | Substituent | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Relative Specific Impulse (Isp) |

| DDNP | -H | 1.68 | 240.5 | 7.56 | 25.1 | 239.5 |

| Derivative 1 | -NO₂ | 1.87 | 251.5 | 8.64 | 35.1 | 243.6 |

| Derivative 2 | -NH₂ | 1.70 | 215.1 | 7.55 | 25.4 | 235.8 |

| Derivative 3 | -CN | 1.73 | 403.4 | 8.01 | 28.9 | 254.3 |

| Derivative 4 | -NC | 1.70 | 544.9 | 8.05 | 29.0 | 264.4 |

| Derivative 5 | -ONO₂ | 1.86 | 285.4 | 8.59 | 34.7 | 247.3 |

| Derivative 6 | -NF₂ | 1.89 | 241.0 | 8.44 | 33.7 | 247.1 |

| Data sourced from a 2012 study by Liu et al. published in the Journal of Molecular Modeling. nih.gov |

These computational investigations underscore the ability to fine-tune the energetic characteristics of DDNP through targeted chemical modification, providing a theoretical framework for the design of new energetic materials with tailored properties. nih.govcambridge.org

Thermal Decomposition and Environmental Degradation of 2 Diazo 4,6 Dinitrophenol

Thermal Decomposition Kinetics and Thermodynamics

The study of thermal decomposition kinetics provides valuable data on the stability and reactivity of energetic materials. For DDNP, techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are employed to elucidate its thermal behavior and derive kinetic parameters.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials. netzsch.com In the case of spherical DDNP, DSC analysis reveals a single, sharp exothermic peak, indicating that the compound decomposes directly from a solid to a gaseous state without melting. sciencemadness.org The exothermic decomposition of spherical DDNP occurs in a temperature range of 161.2–188.5 °C, with a peak decomposition temperature (Tmax) of 173.1 °C at a heating rate of 10 °C/min, releasing 1671 J/g of heat. sciencemadness.org The peak decomposition temperature is dependent on the heating rate, increasing as the heating rate increases. sciencemadness.orgnih.gov For instance, at heating rates of 5 and 15 °C/min, the Tmax values for spherical DDNP were 167.7 °C and 180.5 °C, with corresponding heat outputs of 1597 J/g and 1713 J/g, respectively. sciencemadness.org

Accelerating Rate Calorimetry (ARC) is another technique used to study the thermal decomposition of energetic materials under adiabatic conditions, providing insights into the potential for thermal runaway reactions. researchgate.net While specific ARC data for 2-Diazo-4,6-dinitrophenol is not detailed in the provided search results, it is a standard method used alongside DSC to obtain a comprehensive understanding of thermal stability and decomposition kinetics of energetic compounds. researchgate.net

Isoconversional methods are model-free approaches used to determine the kinetic parameters of solid-state reactions, such as thermal decomposition, without assuming a specific reaction model. nih.gov These methods, including the Kissinger and Flynn-Wall-Ozawa (FWO) methods, are widely applied to analyze data from non-isothermal experiments. nih.govresearchgate.net

The Kissinger method is a popular differential isoconversional method used to calculate the activation energy (Ea) of thermal decomposition. e3s-conferences.org For spherical DDNP, the activation energy has been calculated using the Kissinger method to be 179 kJ/mol. sciencemadness.org The Kissinger method is also used for other energetic materials to determine their activation energies and pre-exponential factors. researchgate.net

The Flynn-Wall-Ozawa (FWO) method is an integral isoconversional method that provides a more detailed analysis of the activation energy as a function of the extent of conversion. researchgate.net For an isomer of DDNP, 4-diazo-2,6-dinitrophenol, the activation energy was calculated using both the Kissinger and FWO methods, yielding values of 109.25 kJ mol−1 and 110.67 kJ mol−1 for the first decomposition stage, respectively. researchgate.net This highlights the utility of using multiple isoconversional methods to obtain reliable kinetic parameters.

Table 1: Thermal Decomposition Data for Spherical this compound

| Heating Rate (°C/min) | Peak Decomposition Temperature (Tmax) (°C) | Heat Output (J/g) |

| 5 | 167.7 | 1597 |

| 10 | 173.1 | 1671 |

| 15 | 180.5 | 1713 |

| Data sourced from DSC analysis of spherical DDNP. sciencemadness.org |

Mechanistic Studies of Pyrolysis

Understanding the pyrolysis mechanism of DDNP is crucial for predicting its decomposition behavior and the nature of the resulting products. This involves identifying the weakest bonds in the molecule and modeling the subsequent reaction pathways.

The initial step in the thermal decomposition of an energetic material is the cleavage of its weakest bond, often referred to as the "trigger bond". nih.gov Theoretical studies based on bond dissociation energies (BDEs) are used to identify these trigger bonds. researchgate.netaip.org For DDNP and its derivatives, the C–NO2 bond is generally considered to be the trigger bond during thermolysis. nih.gov The cleavage of this bond initiates a cascade of reactions leading to the complete decomposition of the molecule. The initial decomposition pathways can involve hydrolysis or homolysis of bonds. nih.gov

Theoretical modeling, often employing density functional theory (DFT), is a powerful tool for investigating the pyrolysis mechanisms of energetic materials. researchgate.net These calculations can provide insights into the molecular geometry, vibrational spectra, and thermodynamic properties of the compound, which are essential for understanding its thermal stability. aip.orgaip.org By calculating the bond dissociation energies, researchers can predict the trigger bonds and propose detailed decomposition pathways. researchgate.net For DDNP, theoretical studies have been conducted at the B3LYP/6-311+G** level to investigate its thermal stability and pyrolysis mechanism. researchgate.netaip.org These models help in understanding the complex series of reactions that occur during pyrolysis, leading to the formation of various gaseous products.

Stability and Degradation under Controlled Conditions

The stability of DDNP under various environmental conditions is a key factor in its safe handling and storage, as well as its environmental impact. Studies on its degradation under controlled conditions help to understand its persistence and transformation in the environment.

DDNP has been found to be stable under acidic and basic conditions. rsc.orgresearchgate.net However, it undergoes degradation under thermal, oxidative, and photolytic stress, resulting in the formation of three distinct degradation products. rsc.orgresearchgate.net While DDNP is known to be photosensitive and can decompose rapidly when exposed to sunlight, it exhibits good thermal stability for long-term storage at temperatures below 60 °C. sciencemadness.orgnih.gov The degradation of nitroaromatic compounds like dinitrophenols can also be facilitated by microorganisms in the soil. dundee.ac.uknih.gov The environmental fate of DDNP is also influenced by its solubility in water and its potential for biodegradation. rsc.orgwikipedia.org

Stability Assessment in Acidic and Basic Aqueous Environments

Forced degradation studies have been conducted to assess the stability of DDNP in various chemical environments. These investigations have found that the compound is stable under both acidic and basic conditions. rsc.orgrsc.orgresearchgate.net This stability in aqueous acidic and basic media indicates a certain resistance to hydrolysis under these specific pH conditions, which is a critical factor in its environmental persistence and in the design of treatment processes.

Investigation of Oxidative and Photolytic Degradation Processes

In contrast to its stability in acidic and basic solutions, this compound is susceptible to degradation through other mechanisms. Studies have confirmed that the compound undergoes decomposition when subjected to thermal, oxidative, and photolytic stress. rsc.orgrsc.orgresearchgate.net DDNP is known to be a photosensitive compound, and it visibly darkens when exposed to light, indicating a structural change upon irradiation. rsc.org These degradation pathways are significant for understanding its environmental fate, as exposure to sunlight and oxidizing agents in water or soil can lead to its transformation.

Characterization and Fate of Degradation Products

The decomposition of DDNP under oxidative and photolytic conditions results in the formation of several degradation products. rsc.orgrsc.org Characterization using advanced analytical methods such as UHPLC-ESI-MS/MS has allowed for the identification of these transformation products. rsc.orgresearchgate.net

Two primary degradation products have been identified:

DP1 (C₆H₄N₂O₅): This product is formed through the hydrolysis of the diazo group in the DDNP molecule. rsc.org

DP2 (C₆H₄N₂O₆): This product results from the hydrolysis of the diazo group followed by an oxidation reaction. rsc.org

The formation of these products demonstrates that the initial steps of degradation involve the breakdown of the defining diazo functional group, leading to less complex aromatic compounds. rsc.org

Environmental Remediation Strategies

Physicochemical Treatment of Industrial Effluents (e.g., Fe/Cu/air–Fenton Processes)

A promising strategy for treating highly concentrated DDNP industry wastewater is a combined, multi-step physicochemical process. rsc.orgdntb.gov.ua One such effective method involves a sequence of 1st Fe/Cu/air, 2nd Fenton oxidation, and 3rd Fe/Cu/air treatment stages. rsc.orgresearchgate.netrsc.org This combined approach leverages the high reactivity of Fe/Cu bimetallic particles and the strong oxidative power of the Fenton process to effectively break down the resilient pollutants in the wastewater. rsc.orgresearchgate.net

The process has been optimized by adjusting key operating parameters, including initial pH, Fe/Cu dosage, aeration rate, and hydrogen peroxide (H₂O₂) dosage. rsc.orgresearchgate.net Under optimal conditions, this treatment train achieves very high removal efficiencies for DDNP, chemical oxygen demand (COD), and color. rsc.orgresearchgate.net Analysis using UV-vis and FTIR spectroscopy confirms that the primary functional groups of the pollutants, such as the benzene (B151609) ring, nitro groups, and azo groups, are effectively decomposed after 4.5 hours of treatment. rsc.org

| Parameter | Removal Efficiency / Final Value |

| DDNP Removal | 100% |

| Decolority | 99.9% |

| COD Removal | 87.1% |

| Final B/C Ratio | 0.58 |

| (Data from the treatment of ultra-high concentration DDNP industry wastewater by the 1stFe/Cu/air–2ndFenton–3rdFe/Cu/air process) rsc.orgresearchgate.net |

Enhancement of Biodegradability in Wastewater Streams

A primary goal of treating industrial wastewater containing compounds like DDNP is to reduce its toxicity and transform refractory organic pollutants into forms that are more amenable to conventional biological wastewater treatment. rsc.orgdntb.gov.ua The aforementioned Fe/Cu/air–Fenton process significantly enhances the biodegradability of the wastewater. rsc.org This improvement is quantified by the ratio of Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD/COD or B/C). A study demonstrated that the B/C ratio of the DDNP wastewater increased to 0.58 after treatment, a substantial improvement that indicates the effluent is significantly more biodegradable. rsc.orgresearchgate.net This enhancement is crucial as it allows for the effective integration of advanced physicochemical processes with subsequent biological treatment stages, providing a more complete and sustainable wastewater management solution.

Advanced Applications and Future Research Directions of 2 Diazo 4,6 Dinitrophenol

Applications in Advanced Energetic Materials Systems

2-Diazo-4,6-dinitrophenol (DDNP) is a primary explosive first synthesized in 1858 that has become a significant component in advanced energetic materials systems. researchgate.netwikipedia.org It is recognized as one of the first metal-free, greener replacements for commercially used lead-based primary explosives. researchgate.netsciencemadness.org DDNP is widely utilized in both commercial and military detonators as an efficient primary explosive. sciencemadness.org Its application extends to industrial initiating explosive devices (IEDs). nih.gov Research into its structural isomer, 4-diazo-2,6-dinitrophenol (p-DDNP), suggests it may possess more favorable energetic properties for use as an initiator. sciencemadness.org Furthermore, spherical DDNP is being explored as a potential propellant for Micro-Electro-Mechanical Systems (MEMS) rockets. google.com

Design Principles for Derivatives with Tailored Performance Characteristics

The design of DDNP derivatives aims to create new energetic materials with specific, tailored performance characteristics. A key principle in this design process is the introduction of various functional groups to the DDNP molecule to modify its properties. nih.gov Studies have shown that increasing the molecule's symmetry can lead to an increase in energetic parameters, a principle observed when comparing DDNP to its more symmetrical isomer, iso-DDNP (para-DDNP). researchgate.netresearchgate.net

Computational studies on derivatives with substituents such as –NO₂, –NH₂, –CN, –NC, –ONO₂, and –NF₂ have been conducted to identify superior propellants. nih.gov A significant design principle involves the use of electron-withdrawing substituents, which can create a more anomalous charge imbalance in the molecule. nih.gov This alteration can change the strength of chemical bonds, particularly the weakest "trigger bond" that initiates decomposition. nih.gov Research has found that most of these designed derivatives exhibit higher impact sensitivities than DDNP, a characteristic that makes them favorable for application as solid propellants in micro-rockets. nih.gov

Computational Methods for Predicting Energetic Parameters of Analogs

Computational chemistry is a vital tool for predicting the energetic parameters of DDNP and its analogs, guiding the synthesis of new materials. Density Functional Theory (DFT) is a commonly employed method, with calculations at the B3LYP/6-311++G** level used to study the properties of DDNP derivatives. researchgate.netnih.gov These theoretical studies help in estimating key energetic properties, including theoretical densities (ρ), heats of formation (HOFs), detonation energies (Q), detonation pressures (P), and detonation velocities (D). nih.gov

Sensitivity is a critical parameter for explosives, and it can be evaluated computationally using bond dissociation enthalpies (BDEs) and molecular surface electrostatic potentials. nih.gov For many DDNP derivatives, the C-NO₂ bond has been identified as the likely trigger bond during thermolysis. researchgate.netnih.gov Detonation velocity and pressure can be predicted using the Kamlet-Jacobs equations, which are based on the calculated density and condensed phase heat of formation. researchgate.net For more complex calculations, specialized software like the EXPLO5 computer code is used to compute various detonation parameters. researchgate.net

| Derivative Substituent | Predicted Property | Computational Method | Significance |

|---|---|---|---|

| -NO₂, -NH₂, -CN, -NC, -ONO₂, -NF₂ | Impact Sensitivity, Detonation Velocity, Specific Impulse | DFT (B3LYP/6-311++G**) | Most derivatives show higher impact sensitivity, making them suitable as micro-rocket propellants. nih.gov |

| iso-DDNP (p-DDNP) | Heat of Formation, Detonation Velocity, Detonation Pressure | CBS-4M, EXPLO5 V6.01 | Increased molecular symmetry may lead to enhanced energetic parameters. researchgate.net |

Methodological Developments in Synthesis and Characterization

The original synthesis of DDNP was developed by Peter Griess in 1858 through the diazotization of 2-amino-4,6-dinitrophenol (B181620), also known as picramic acid. researchgate.netresearchgate.net Significant methodological advancements have since been made. A key development is a modified method for producing spherical DDNP, which utilizes 4-methylphenol as a crystal control ingredient. researchgate.netnih.gov This factory-scale process yields a product with good flowability and a controlled bulk density (0.65-0.95 g/cm³), increases the product yield by 5-10%, and significantly reduces wastewater by allowing for its recirculation. researchgate.netsciencemadness.orgnih.gov

The characterization of DDNP and its derivatives relies on a suite of modern analytical techniques. Infrared (IR) spectroscopy is used to confirm structural features. researchgate.netnih.gov Physical properties such as particle size and morphology are determined using laser granularity measurement and Scanning Electron Microscopy (SEM). researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is employed to assess purity, while X-Ray Diffraction (XRD) is used to analyze the crystal structure. researchgate.netnih.gov Thermal behavior, such as the exothermic decomposition temperature, is investigated using Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.netnih.gov For definitive structural elucidation, single-crystal X-ray diffraction is utilized. researchgate.netresearchgate.net

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Confirmation of structural features (e.g., NO₂ and diazo groups) | sciencemadness.orgnih.gov |

| Scanning Electron Microscopy (SEM) | Crystal morphology and particle shape | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity of the synthesized compound (>98.52% for spherical DDNP) | researchgate.netnih.gov |

| X-Ray Diffraction (XRD) | Crystal structure and diffraction angles | researchgate.netnih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal decomposition temperature range (161.2–188.5 °C for spherical DDNP) | researchgate.netnih.gov |

Emerging Research Avenues

Development of Environmentally Conscious Synthesis Approaches

A significant focus of current research is the development of "green" or environmentally conscious approaches to the synthesis of energetic materials. DDNP is considered an environmentally compatible energetic material because it is a metal-free primary explosive, offering an alternative to lead-based compounds. researchgate.netsciencemadness.orgsemanticscholar.org However, traditional synthesis methods are known to generate substantial amounts of wastewater, with estimates of 200-300 kg of wastewater produced for every 1 kg of DDNP. researchgate.netsciencemadness.org

Emerging research directly addresses this environmental concern. The modified synthesis for spherical DDNP, which incorporates the circulation and reuse of wastewater, has been shown to drastically decrease the total effluent. researchgate.netsciencemadness.orgnih.gov Additionally, advanced wastewater treatment technologies are being developed specifically for DDNP industrial effluent, including methods that combine Fe/Cu/air and Fenton processes or use heat-activated persulfate oxidation to degrade toxic and refractory pollutants. researchgate.netrsc.org These methods aim to improve the biodegradability of the wastewater, further reducing the environmental impact of DDNP production. rsc.org

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

Future research into DDNP will increasingly rely on advanced analytical and computational methods to gain a deeper understanding of its behavior at the molecular level. Advanced computational techniques, such as Density Functional Theory (DFT), are already used to investigate the thermal stability and pyrolysis mechanisms by calculating bond dissociation energies. researchgate.net

To gain more detailed mechanistic insights, researchers are employing sophisticated coupled analytical techniques. A combination of Mass Spectrometry, Fourier Transform Infrared Spectroscopy, Differential Scanning Calorimetry, and Thermogravimetric Analysis (MS-FTIR-DSC-TG) can be used to investigate the thermal decomposition process and identify the gaseous products released. researchgate.net Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is a powerful tool for separating and characterizing the products formed during thermal, oxidative, and photolytic degradation. rsc.org The application of machine learning and other artificial intelligence methods is also an emerging frontier, complementing quantum chemical calculations to predict the properties and aid in the design of new energetic materials. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for DDNP, and how can its purity be validated in laboratory settings?

DDNP is synthesized via diazotization of 2-amino-4,6-dinitrophenol (picramic acid) using nitrous acid. Picramic acid itself is derived from the selective reduction of picric acid with ammonium sulfide . Purity validation typically employs chromatographic techniques (e.g., HPLC) coupled with mass spectrometry (UHPLC-ESI-MS/MS) to detect impurities and degradation products. Structural confirmation can be achieved via NMR spectroscopy and infrared (IR) analysis .

Q. What methodologies are recommended for assessing DDNP's stability under varying environmental conditions?

Accelerated degradation studies using HPLC under controlled temperatures and pH conditions can identify decomposition pathways. For trace analysis, UHPLC-ESI-MS/MS provides high sensitivity in detecting nitroaromatic byproducts. Thermal stability is often evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How are DDNP's sensitivity parameters (e.g., impact, friction) experimentally determined?

Impact sensitivity is measured using a drop-weight apparatus (e.g., BAM fallhammer), while friction sensitivity is tested via a Julius Peters machine. Electrostatic discharge sensitivity is quantified using standardized spark gap tests. Computational approaches, such as bond dissociation energy (BDE) calculations and molecular surface electrostatic potential (MSEP) analysis, complement experimental data .

Advanced Research Questions

Q. How do substituent groups (e.g., –NO2_22, –CN) influence DDNP's detonation performance and stability?

Density functional theory (DFT) at the B3LYP/6-311++G** level predicts substituent effects on trigger bonds (e.g., C–NO) and detonation parameters. Electron-withdrawing groups like –NO increase charge imbalance, weakening trigger bonds and raising sensitivity. Detonation velocity () and pressure () are calculated using the Kamlet-Jacobs equations, while heats of formation (HOFs) are derived from isodesmic reactions . Derivatives with –NF or –ONO show superior specific impulses () but higher sensitivities than DDNP .

Q. What computational strategies resolve contradictions between predicted and observed detonation properties in DDNP derivatives?

Discrepancies arise from approximations in HOF calculations or neglect of crystal packing effects. Hybrid methods combining DFT with molecular dynamics (MD) simulations improve accuracy. For example, electrostatic potential maps and Hirshfeld surface analysis can reveal intermolecular interactions affecting sensitivity and stability .

Q. How can DDNP-based wastewater from laboratory-scale synthesis be treated to meet environmental safety standards?

The combined Fe/Cu/air and Fenton process effectively degrades DDNP in ultra-high concentration wastewater (>10,000 mg/L). Fe and Cu catalyze reductive cleavage of the diazo group, while Fenton’s reagent (Fe/HO) oxidizes aromatic intermediates. COD removal efficiency exceeds 90% under optimized pH (3.0–4.0) and Fe/Cu molar ratios .

Q. What advanced analytical techniques differentiate DDNP from structurally similar nitroaromatic compounds in complex mixtures?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments ions selectively, while tandem MS (MS/MS) confirms unique fragmentation pathways. X-ray crystallography provides definitive structural validation, particularly for polymorphic forms .

Methodological Considerations

Q. How do researchers reconcile DDNP's high detonation performance with its environmental toxicity in experimental design?

Lifecycle assessments (LCAs) integrate toxicity data (e.g., Ames test predictions for mutagenicity ) with performance metrics. Green chemistry principles advocate for microfluidic synthesis to minimize waste. Degradation studies must align with OECD guidelines to assess ecotoxicological endpoints .

Q. What comparative frameworks evaluate DDNP against emerging initiators like ICM-103?

Benchmarking includes detonation velocity (), pressure (), and sensitivity parameters. ICM-103 outperforms DDNP ( vs. ) but requires stricter handling due to lower impact sensitivity thresholds ( vs. ). Cost-benefit analyses weigh synthetic complexity against performance gains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.